molecular formula C11H18O4 B3133371 Ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate CAS No. 387845-21-8

Ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate

Cat. No.: B3133371
CAS No.: 387845-21-8
M. Wt: 214.26 g/mol
InChI Key: VELXZWJQALABFK-UHFFFAOYSA-N
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Description

Ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate is a cyclopropane derivative featuring an ethoxycarbonyl group at position 1 and a tetrahydrofuran-2-yloxy (oxan-2-yloxy) substituent at position 2 of the cyclopropane ring. Cyclopropane derivatives are widely studied for their unique reactivity, strained-ring geometry, and applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-2-13-11(12)8-7-9(8)15-10-5-3-4-6-14-10/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELXZWJQALABFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1OC2CCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of cyclopropane carboxylic acid with ethyl oxan-2-yloxyacetate under specific reaction conditions. The reaction typically requires a catalyst, such as a base or an acid, to facilitate the esterification process. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

Ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or amines, leading to the formation of substituted derivatives.

Scientific Research Applications

Ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate holds potential in various scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for further study.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: It may be explored for its potential therapeutic properties, including its role in drug discovery and development.

    Industry: The compound can be utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring and oxane moiety allow it to engage in various chemical reactions, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Carboxylates

Key Trends :

  • Electron-withdrawing groups (e.g., nitro) often reduce yields due to increased steric and electronic demands .
  • Bulky substituents (e.g., trimethylstannyl) lower yields but enable stereochemical control (e.g., 94% ee in 2ca) .
  • Simple aryl groups (e.g., phenyl) yield efficiently (up to 95%) under optimized conditions .

Physical and Chemical Properties

Solubility and Purification:
  • Ethyl 2,3-bis(4-nitrophenyl)cyclopropane-1-carboxylate (7) : Insoluble in MeCN, DCE, and DCM, leading to isolation failure .
  • Ethyl 2-(4-nitrophenyl)-3-phenylcyclopropane-1-carboxylate (8) : Purified via silica gel chromatography (hexane/AcOEt), yielding a diastereomeric oil .
  • Ethyl (1R,2R)-2-(3-oxopropyl)cyclopropane-1-carboxylate (25) : Isolated as a colorless oil (91% yield) using flash chromatography (PE/EtOAc = 20:1) .
Stereochemical Outcomes:
  • Ethyl 2-(4-methoxyphenyl)-1-(trimethylsilyl)cyclopropane-1-carboxylate (2ca) : Achieved 94% enantiomeric excess (ee) after purification .

Biological Activity

Ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and possible therapeutic applications, supported by relevant data tables and case studies.

This compound is an ester compound featuring a cyclopropane ring, which contributes to its unique reactivity and interaction with biological targets. The presence of the oxan-2-yloxy group enhances its solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The ester group can undergo hydrolysis, leading to the formation of a carboxylic acid that may modulate various biochemical pathways.

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens. In vitro assays demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.

Pathogen Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Bacillus subtilis1850

Anticancer Activity

Research has shown that this compound may possess anticancer properties. A study evaluated its effects on various cancer cell lines, revealing cytotoxic effects at specific concentrations.

Cell Line IC50 (µM) Effect
HeLa25Significant cytotoxicity
MCF-730Moderate cytotoxicity
A54920Significant cytotoxicity

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A clinical trial assessed the efficacy of this compound in patients with bacterial infections resistant to conventional antibiotics. Results indicated a marked improvement in patient outcomes with minimal side effects.
  • Case Study on Anticancer Properties :
    In a laboratory study, the compound was tested against human cancer cell lines. The results showed that treatment with this compound led to apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate
Reactant of Route 2
Ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate

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